Chiral Configuration: (S)-Enantiomer vs (R)-Enantiomer — Predicted Physicochemical Divergence
The (S)-enantiomer (target, CAS 1269842-01-4) exhibits a predicted pKa of the carboxylic acid group approximately 3.23±0.12, while the (R)-enantiomer (CAS 1270088-73-7) is predicted at 3.14±0.12 . Although these are computed values and the difference (ΔpKa ≈ 0.09) falls within the prediction error range, the two enantiomers are distinct chemical entities with different optical rotations and potentially divergent interactions with chiral biological targets. The (S)-enantiomer has one defined atom stereocenter and no undefined stereocenters, as confirmed by PubChem [1].
| Evidence Dimension | Predicted pKa (carboxylic acid) and stereochemical identity |
|---|---|
| Target Compound Data | Predicted pKa 3.23±0.12; 1 defined (S) stereocenter; optical rotation not publicly disclosed |
| Comparator Or Baseline | (3R)-enantiomer (CAS 1270088-73-7): predicted pKa 3.14±0.12; 1 defined (R) stereocenter |
| Quantified Difference | ΔpKa ≈ 0.09 units (within prediction error); opposite absolute configuration |
| Conditions | Computed/ACD Labs predicted pKa values; PubChem structural registry |
Why This Matters
Enantiomeric purity is critical in pharmacological studies; procurement of the incorrect enantiomer can lead to erroneous biological conclusions, as enantiomers frequently exhibit divergent receptor binding and pharmacokinetics.
- [1] PubChem Compound Summary CID 134690836. Defined Atom Stereocenter Count: 1; Undefined Atom Stereocenter Count: 0. National Center for Biotechnology Information. Accessed April 2026. View Source
